molecular formula C14H19NO3 B1314598 2-(3-Morpholin-4-YL-propoxy)-benzaldehyde CAS No. 72108-02-2

2-(3-Morpholin-4-YL-propoxy)-benzaldehyde

Cat. No.: B1314598
CAS No.: 72108-02-2
M. Wt: 249.3 g/mol
InChI Key: BDGADLKNLKXJNY-UHFFFAOYSA-N
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Description

2-(3-Morpholin-4-YL-propoxy)-benzaldehyde is a benzaldehyde derivative featuring a morpholine ring attached via a propoxy linker at the 2-position of the aromatic aldehyde. This compound is frequently utilized as an intermediate in pharmaceutical and organic synthesis, particularly in the development of kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name

2-(3-morpholin-4-ylpropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-12-13-4-1-2-5-14(13)18-9-3-6-15-7-10-17-11-8-15/h1-2,4-5,12H,3,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGADLKNLKXJNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCOC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549710
Record name 2-[3-(Morpholin-4-yl)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72108-02-2
Record name 2-[3-(Morpholin-4-yl)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Morpholin-4-YL-propoxy)-benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with benzaldehyde and morpholine as the primary starting materials.

    Formation of Propoxy Linker: The propoxy linker is introduced through a nucleophilic substitution reaction. Benzaldehyde is reacted with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-(benzaldehyde)propoxy.

    Morpholine Substitution: The intermediate 3-(benzaldehyde)propoxy is then reacted with morpholine under reflux conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Morpholin-4-YL-propoxy)-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and bases.

Major Products Formed

    Oxidation: 2-(3-Morpholin-4-YL-propoxy)benzoic acid.

    Reduction: 2-(3-Morpholin-4-YL-propoxy)benzyl alcohol.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-(3-Morpholin-4-YL-propoxy)-benzaldehyde has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It can be used in studies to understand the interaction of morpholine-containing compounds with biological targets.

    Industrial Applications: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Morpholin-4-YL-propoxy)-benzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The morpholine ring can interact with various receptors and enzymes, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 2-(3-Morpholin-4-YL-propoxy)-benzaldehyde and its analogs:

Compound Name Substitution Position Alkoxy Chain Length Molecular Formula Molecular Weight CAS Number Hazard Class
This compound 2-position Propoxy (C3) C₁₄H₁₉NO₃ ~249.31* Not explicitly listed† Likely irritant
4-(3-Morpholin-4-YL-propoxy)-benzaldehyde 4-position Propoxy (C3) C₁₄H₁₉NO₃ 249.31 71760-44-6 Xi (Irritant)
3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde 3- and 4-positions Ethoxy (C2) C₁₄H₁₉NO₄ 265.30 6131-05-1 Not specified
3-[2-(Morpholin-4-yl)ethyl]benzaldehyde 3-position Ethyl (C2) C₁₃H₁₇NO₂ 219.30 736991-58-5 Not specified
2-[4-(2-Formylphenoxy)butoxy]benzaldehyde 2-position Butoxy (C4) C₁₈H₁₈O₄ 298.33 Not specified Not specified

*Molecular weight inferred from isomer in .

Key Observations:

Para-substituted analogs (e.g., 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde) may exhibit improved crystallinity due to symmetric packing, as seen in related benzaldehyde derivatives .

Alkoxy Chain Length: Propoxy chains (C3) enhance lipophilicity compared to shorter ethoxy (C2) or ethyl (C2) chains, influencing solubility and membrane permeability in biological systems . The butoxy chain (C4) in 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde further increases hydrophobicity but may reduce synthetic yield due to steric challenges.

Functional Groups :

  • The morpholinyl group in all compounds contributes to basicity and hydrogen-bonding capacity, critical for interactions in drug-receptor binding .
  • Methoxy groups (e.g., in 3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde ) add electron-donating effects, altering electronic properties of the aromatic ring.

Biological Activity

2-(3-Morpholin-4-YL-propoxy)-benzaldehyde is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of the morpholine ring enhances its solubility and ability to interact with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H17_{17}N1_{1}O3_{3}
  • Molecular Weight : Approximately 249.31 g/mol
  • Functional Groups : The compound features a benzaldehyde moiety and a propoxy group attached to a morpholine ring, which contributes to its unique chemical reactivity and biological interactions.

The mechanism of action for this compound primarily involves its interactions with various enzymes and proteins through the morpholine component. This interaction can lead to modulation of enzymatic activity, influencing several biochemical pathways:

  • Enzyme Interaction : The morpholine ring can engage in hydrogen bonding, potentially affecting the conformation and activity of target enzymes.
  • Biochemical Pathways : It may influence pathways involved in cell signaling and metabolic processes, although specific pathways remain to be fully elucidated.

Biological Activity

Research indicates that compounds similar to this compound exhibit diverse pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest potential inhibitory effects on cancer cell proliferation. For instance, similar morpholine-containing compounds have demonstrated activity against various cancer cell lines, indicating that this compound may also possess similar properties.
Compound Cell Line Tested IC50 (µM) Mechanism
This compoundA549 (lung cancer)TBDPotential apoptosis induction
Related Morpholine CompoundsMCF-7 (breast cancer)TBDCell cycle arrest

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption and Distribution : The presence of the morpholine ring enhances solubility, which may improve absorption rates in biological systems.
  • Metabolism and Excretion : Further studies are needed to determine how this compound is metabolized within the body and its excretion pathways.

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